molecular formula C12H13N5O4 B10971835 furan-2-yl[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]methanone

furan-2-yl[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]methanone

Cat. No.: B10971835
M. Wt: 291.26 g/mol
InChI Key: YFIMMGBHKPVNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-FURYL[4-(4-NITRO-1H-PYRAZOL-5-YL)PIPERAZINO]METHANONE is a complex organic compound that features a furan ring, a pyrazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL[4-(4-NITRO-1H-PYRAZOL-5-YL)PIPERAZINO]METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-FURYL[4-(4-NITRO-1H-PYRAZOL-5-YL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogenated compounds and strong bases or acids are often used.

    Cyclization: Cyclization reactions may require specific catalysts and solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2-FURYL[4-(4-NITRO-1H-PYRAZOL-5-YL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-FURYL[4-(4-NITRO-1H-PYRAZOL-5-YL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-FURYL[4-(4-NITRO-1H-PYRAZOL-5-YL)PIPERAZINO]METHANONE is unique due to the presence of the nitro group on the pyrazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

furan-2-yl-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C12H13N5O4/c18-12(10-2-1-7-21-10)16-5-3-15(4-6-16)11-9(17(19)20)8-13-14-11/h1-2,7-8H,3-6H2,(H,13,14)

InChI Key

YFIMMGBHKPVNES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=NN2)[N+](=O)[O-])C(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.